

# Methyclothiazide: A Technical Guide to Solubility and Stability Testing

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## Compound of Interest

Compound Name: Methalthiazide

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This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Methyclothiazide. The information is curated for professionals in pharmaceutical research and development, offering quantitative data, detailed experimental protocols, and visual workflows to support laboratory investigations. It has been noted that "**Methalthiazide**" may be a common misspelling for Methyclothiazide, a thiazide diuretic used in the treatment of hypertension and edema.<sup>[1][2]</sup>

## Physicochemical Properties of Methyclothiazide

Methyclothiazide is a white to off-white crystalline powder, which is odorless or has a slight odor.<sup>[1][3]</sup> It is a benzothiadiazine derivative with the chemical formula  $C_9H_{11}Cl_2N_3O_4S_2$ .<sup>[1]</sup>

## Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation development. Methyclothiazide is slightly soluble in water and alcohol, with better solubility in organic solvents. A summary of its solubility in various solvents is presented in Table 1.

Table 1: Solubility of Methyclothiazide in Various Solvents

Solvent	Solubility	Reference
Water	11.2 mg/L	
50 mg/L (room temperature)		
0.824 mg/mL (ALOGPS prediction)		
Insoluble		
DMSO	72 mg/mL (199.86 mM)	
Slightly soluble		
Methanol	Sparingly soluble	
Slightly soluble		
Ethanol	Slightly soluble	
4 mg/mL		
Acetone	Freely soluble	
Pyridine	Freely soluble	
Benzene	Very slightly soluble	
Chloroform	Very slightly soluble	
Isopropyl Alcohol	Very slightly soluble	

Note: The qualitative descriptors (e.g., "Slightly soluble") are based on USP definitions. The quantitative values are from various sources and may have been determined under different experimental conditions.

## Stability Profile

Understanding the stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Commercially available methyclothiazide tablets have a stated expiration date of 5 years following the date of manufacture, suggesting good stability in a formulated product.

## Key Stability Parameters

- **pH:** The dissociation constant (pKa) of Methyclothiazide is 9.4 at 25°C. This indicates that the molecule is predominantly in its non-ionized form at physiological pH, which can influence its absorption and distribution. The stability of the drug can be pH-dependent, and studies should be conducted across a range of pH values.
- **Light:** Photostability testing is essential to determine if the drug is susceptible to degradation upon exposure to light.
- **Temperature:** Forced degradation studies at elevated temperatures are necessary to identify potential degradation products and establish the degradation pathways.

## Experimental Protocols

The following are detailed methodologies for conducting solubility and stability testing for Methyclothiazide. These protocols are based on general guidelines from regulatory bodies such as the FDA and EMA.

### Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound.

Materials:

- Methyclothiazide powder
- Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl)
- Scintillation vials or glass flasks
- Orbital shaker with temperature control
- Analytical balance
- HPLC-UV or other suitable analytical method

Procedure:

- Add an excess amount of Methyclothiazide powder to a series of vials, each containing a known volume of the desired solvent.
- Tightly cap the vials and place them on an orbital shaker.
- Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Carefully withdraw a sample from the supernatant of each vial.
- Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
- Dilute the filtered sample with an appropriate solvent.
- Analyze the concentration of Methyclothiazide in the diluted sample using a validated analytical method (e.g., HPLC-UV).
- Calculate the solubility in mg/mL or mol/L.



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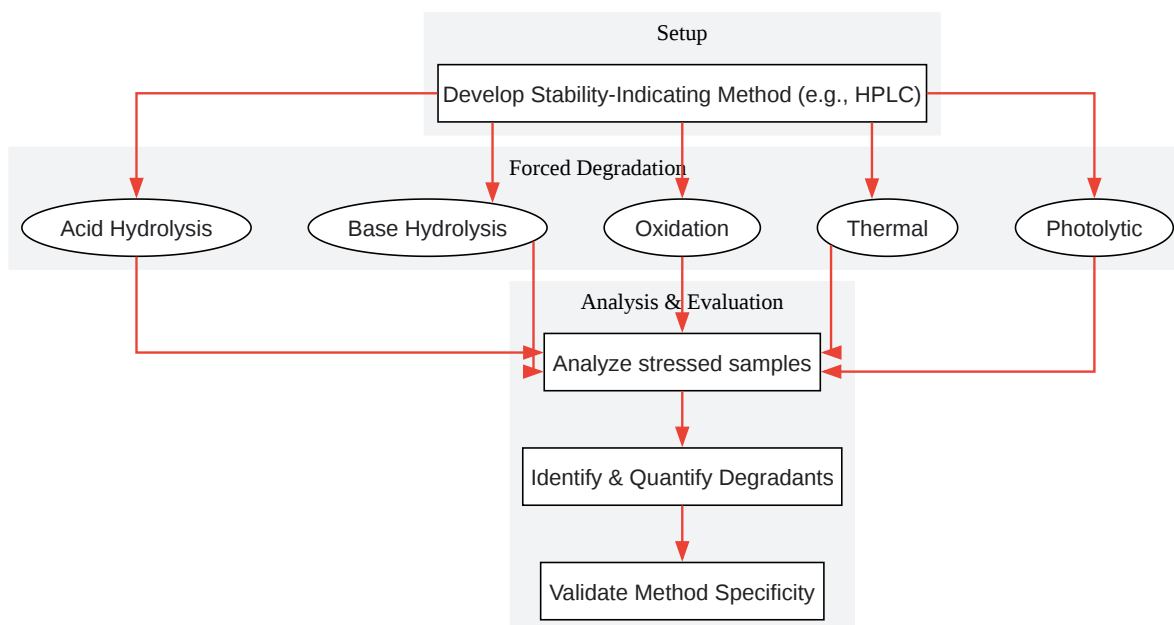
Caption: Workflow for Solubility Determination

## Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.

**Procedure:**

- **Method Development:** Develop a suitable analytical method, typically HPLC with UV or mass spectrometric detection, capable of resolving Methyclothiazide from its potential degradation products.
- **Forced Degradation:** Subject Methyclothiazide to various stress conditions to induce degradation. This helps in understanding the degradation pathways and confirming the specificity of the analytical method.
  - **Acid Hydrolysis:** Treat with 0.1 N HCl at an elevated temperature (e.g., 80°C).
  - **Base Hydrolysis:** Treat with 0.1 N NaOH at an elevated temperature (e.g., 80°C).
  - **Oxidative Degradation:** Treat with 3% hydrogen peroxide at room temperature.
  - **Thermal Degradation:** Expose the solid drug to dry heat (e.g., 105°C).
  - **Photodegradation:** Expose the drug solution to UV and visible light as per ICH Q1B guidelines.
- **Analysis:** Analyze the stressed samples using the developed analytical method to identify and quantify the degradation products.



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Caption: Workflow for Stability Testing

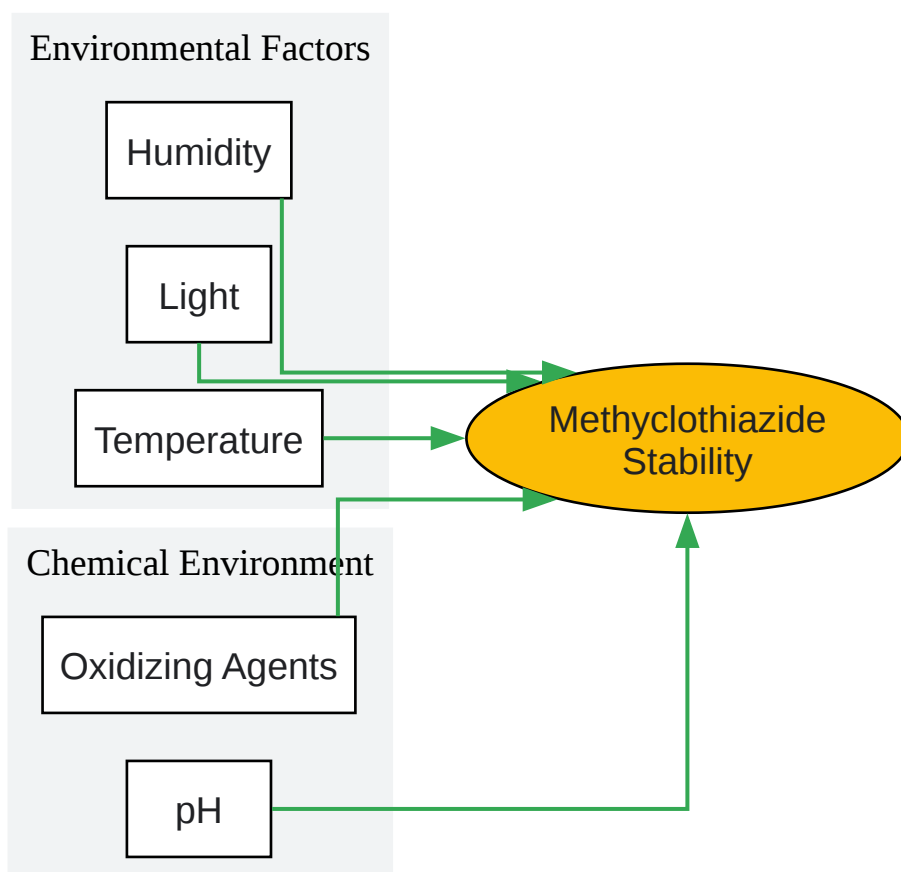
## Long-Term and Accelerated Stability Studies

These studies are performed to establish the shelf-life and recommended storage conditions for the drug product.

Procedure:

- **Protocol Design:** Design a stability protocol that specifies the batches to be tested, container closure system, storage conditions, and testing frequency.

- Storage Conditions:
  - Long-Term:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$  or  $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $65\% \text{ RH} \pm 5\% \text{ RH}$ .
  - Accelerated:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$ .
- Testing Frequency:
  - Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, 36 months.
  - Accelerated: Typically 0, 3, 6 months.
- Tests to be Performed: The stability protocol should include tests for appearance, assay, degradation products, dissolution (for solid dosage forms), and moisture content.
- Data Evaluation: Evaluate the data to determine the retest period for the drug substance or the shelf-life for the drug product.



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Caption: Factors Affecting Methyclothiazide Stability

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## References

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